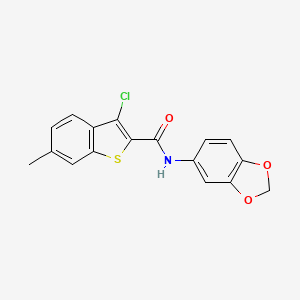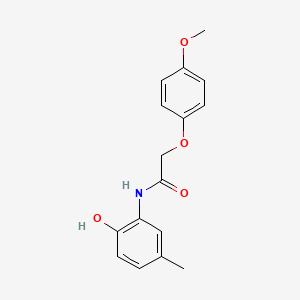![molecular formula C17H15ClN2OS B5705875 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as CMPTC and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of CMPTC involves its ability to inhibit the activity of certain enzymes and signaling pathways. Specifically, CMPTC has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. This inhibition leads to the induction of apoptosis and cell cycle arrest, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
CMPTC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and modulation of the immune response. Additionally, CMPTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMPTC in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation of cellular processes. However, one limitation of using CMPTC is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of CMPTC, including its potential use in combination therapies for cancer treatment, its role in modulating the immune response in autoimmune diseases, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of CMPTC, as well as its potential toxicity and side effects.
In conclusion, CMPTC is a promising compound that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action and physiological effects have been extensively studied, and there are several future directions for further research. However, careful monitoring of its potential toxicity and side effects is necessary in lab experiments.
Méthodes De Synthèse
The synthesis of CMPTC involves several steps and requires expertise in organic chemistry. One of the most common methods for synthesizing CMPTC involves the reaction of 3-chloro-4-methylaniline with carbon disulfide, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
CMPTC has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, CMPTC has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In immunology, CMPTC has been studied for its anti-inflammatory properties and its ability to modulate the immune response. In neuroscience, CMPTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-12-7-9-14(11-15(12)18)19-17(22)20-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTTZBCFMVUOV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)
![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)
![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)



![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)
